5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid
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Overview
Description
5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H2BrClO4S2 and a molecular weight of 305.55 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine, chlorine, and sulfonyl functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid typically involves the bromination and chlorosulfonation of thiophene derivatives. One common method includes the bromination of thiophene-2-carboxylic acid followed by chlorosulfonation using chlorosulfonic acid under controlled conditions . The reaction conditions often require careful temperature control and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also incorporate continuous flow reactors and automated systems to maintain consistent quality and reduce the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments
Mechanism of Action
The mechanism of action of 5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid depends on its specific application. In chemical reactions, the bromine and chlorine atoms act as reactive sites for substitution and coupling reactions. The sulfonyl group can participate in various chemical transformations, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxylic acid: Similar structure but lacks the chlorosulfonyl group.
4-Bromo-5-fluorobenzo[b]thiophene-2-carboxylic acid: Contains a fluorine atom instead of a chlorosulfonyl group.
Uniqueness
5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid is unique due to the presence of both bromine and chlorosulfonyl groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
5-bromo-4-chlorosulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO4S2/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYRDCXUIXGVGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)Cl)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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